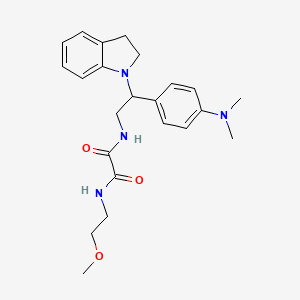![molecular formula C22H24ClN3O2 B2485276 1-(4-clorofenil)-N-{[5-(2-oxopirrolidin-1-il)piridin-3-il]metil}ciclopentano-1-carboxamida CAS No. 2034585-19-6](/img/structure/B2485276.png)
1-(4-clorofenil)-N-{[5-(2-oxopirrolidin-1-il)piridin-3-il]metil}ciclopentano-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like "1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide" often involves multi-step chemical processes. While the specific synthesis route for this compound is not directly outlined in available literature, similar compounds have been synthesized through reactions involving nucleophilic substitution, ester hydrolysis, and cyclization reactions under optimized conditions, aiming for high yield and purity (Zhihui Zhou et al., 2021; Pan Qing-cai, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide" has been characterized using techniques such as X-ray crystallography, NMR, and HRMS spectroscopy. These studies reveal detailed insights into bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule, providing a foundation for understanding its chemical reactivity and interactions (D. V. Albov et al., 2005; M. Kubicki et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving "1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide" and its analogs often leverage the active functional groups present in the structure, such as amides, chlorophenyl groups, and pyrrolidinone moieties. These functionalities can undergo various chemical transformations, including nucleophilic attacks, condensation reactions, and cyclization processes, which are critical for the compound's biological activity and interaction with receptors (Jessica Orrego Hernandez et al., 2015).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are essential for understanding its behavior in different environments. For compounds similar to "1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide," studies have focused on crystallography to elucidate their solid-state structures, showcasing how molecular packing, hydrogen bonding, and other intermolecular interactions influence the compound's physical properties (Hu Yang, 2009).
Chemical Properties Analysis
Analyzing the chemical properties of "1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide" involves investigating its reactivity, stability, and interactions with various reagents and biological targets. Such analyses are often conducted using spectroscopic methods and computational chemistry to predict reactivity patterns and binding affinities, which are crucial for the development of pharmacologically active compounds (Azadeh Shahriari et al., 2022).
Aplicaciones Científicas De Investigación
- Marcos metal-orgánicos (MOFs) son materiales porosos con aplicaciones en almacenamiento de gas, catálisis y administración de fármacos. Los investigadores han explorado el uso del Compuesto X como ligando para construir MOFs. Por ejemplo, un estudio sintetizó complejos metálicos(ii) utilizando el Compuesto X como un ligando flexible aquiral. Estos complejos mostraron características estructurales interesantes, como capas 2D uninodales con topologías y quiralidad específicas .
- El Compuesto X y sus derivados han mostrado una potente inhibición de CHK1, una enzima crítica involucrada en la regulación del ciclo celular y la respuesta al daño del ADN. Estos compuestos exhiben potencia celular, lo que los convierte en posibles candidatos para la terapia del cáncer .
- Los investigadores han investigado el Compuesto X como un posible agonista de GPR119. La activación de GPR119 mejora la secreción de insulina y la homeostasis de la glucosa, lo que lo convierte en un objetivo atractivo para los fármacos antidiabéticos. El Compuesto X demostró una actividad prometedora en estudios preclínicos .
- El Compuesto X y los derivados relacionados se han estudiado por sus propiedades de fotoluminiscencia. Por ejemplo, ciertos complejos de coordinación que involucran el Compuesto X exhiben arquitecturas supramoleculares polienhebradas 1D + 3D → 3D inusuales. Las interacciones de enlace de hidrógeno estabilizan estas estructuras .
Marcos Metal-Orgánicos (MOFs) y Química de Coordinación
Inhibición de la Quinasa 1 del Punto de Control (CHK1)
Agonismo GPR119 para el Tratamiento de la Diabetes
Propiedades Fotoluminiscentes y Arquitecturas Supramoleculares
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c23-18-7-5-17(6-8-18)22(9-1-2-10-22)21(28)25-14-16-12-19(15-24-13-16)26-11-3-4-20(26)27/h5-8,12-13,15H,1-4,9-11,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBPDTQCWLVVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC(=CN=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

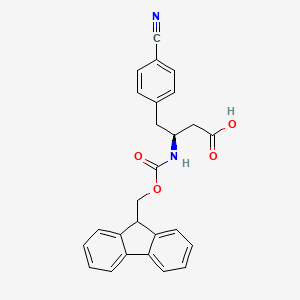

![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)
![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)

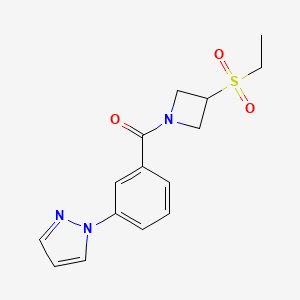
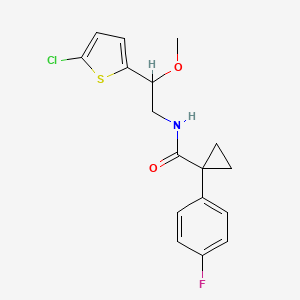
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)
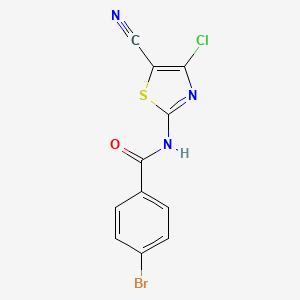
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2485212.png)

